Didodecyl disulfide

Catalog No.
S593961
CAS No.
2757-37-1
M.F
C24H50S2
M. Wt
402.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyl disulfide

CAS Number

2757-37-1

Product Name

Didodecyl disulfide

IUPAC Name

1-(dodecyldisulfanyl)dodecane

Molecular Formula

C24H50S2

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

GAYUSSOCODCSNF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC

Synonyms

didodecyl disulfide, dilauryl disulfide

Canonical SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC

Applications in Material Science

  • Self-assembled monolayers (SAMs)

    DDS can form well-ordered SAMs on various metal surfaces due to its strong interaction with the metal and the hydrophobic nature of the dodecyl chains. These SAMs are used to study surface phenomena, corrosion protection, and biosensors [].

  • Nanoparticle synthesis

    DDS acts as a capping agent in the synthesis of metal nanoparticles, controlling their size and stability. This allows researchers to tailor the properties of nanoparticles for various applications in catalysis, electronics, and biomedicine [].

Applications in Biological Research

  • Antimicrobial activity

    Studies suggest that DDS possesses antimicrobial activity against various bacteria and fungi. This property makes it a potential candidate for developing new disinfectants and antimicrobial agents [].

  • Cell culture

    DDS is used in cell culture studies as a component of serum-free media. It helps improve cell attachment and proliferation, particularly for anchorage-dependent cells [].

It's important to note that the research on the biological applications of DDS is still ongoing, and further studies are needed to fully understand its potential and limitations.

Other Research Applications

  • Drug delivery

    DDS is being explored as a potential carrier for delivering drugs to specific cells or tissues. Its ability to self-assemble and its biocompatible nature make it a promising candidate for drug delivery systems [].

  • Environmental studies

    DDS is used as a model compound in environmental studies to understand the behavior of hydrophobic organic contaminants in soil and water [].

Didodecyl disulfide is an organosulfur compound with the chemical formula C24H50S2C_{24}H_{50}S_{2}. It consists of two dodecyl groups (each containing 12 carbon atoms) linked by a disulfide bond. This compound is notable for its unique structure, which contributes to its properties and potential applications in various fields, including materials science and biochemistry. Didodecyl disulfide appears as a colorless to pale yellow liquid and is characterized by a relatively high boiling point of approximately 465 °C .

Typical of disulfides, including:

  • Oxidation: Didodecyl disulfide can be oxidized to form sulfoxides or sulfones under appropriate conditions. This transformation is significant in synthetic organic chemistry.
  • Reduction: The compound can also undergo reduction to yield the corresponding thiol, didodecanethiol, through the action of reducing agents such as lithium aluminum hydride or other metal hydrides .
  • Formation Reactions: It can be synthesized from dodecanethiol through oxidative coupling reactions, often facilitated by catalysts or specific reagents .

Didodecyl disulfide can be synthesized through several methods:

  • Oxidative Coupling of Thiols: The most common method involves the oxidative coupling of dodecanethiol using oxidizing agents like hydrogen peroxide or iodine. This reaction typically requires controlled conditions to minimize side products.
  • Mechanochemical Activation: Recent advancements have shown that mechanochemical methods can facilitate the synthesis of didodecyl disulfide from dodecanethiol in the presence of metallic iron, enhancing yield and efficiency .
  • Decomposition Reactions: Under certain conditions, didodecyl disulfide can also form as a degradation product from dodecanethiol when subjected to gamma irradiation or other harsh conditions .

Didodecyl disulfide has various applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other sulfur-containing compounds.
  • Additive in Polymers: The compound is used as an additive in polymer chemistry to enhance properties such as elasticity and thermal stability.
  • Potential Antimicrobial Agent: Due to its biological activity, it may find applications in pharmaceuticals or as a preservative in cosmetic formulations.

Didodecyl disulfide shares structural similarities with various other organosulfur compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
DodecanethiolC12H26SA thiol precursor for didodecyl disulfide synthesis.
Diphenyl disulfideC12H10S2Used in rubber processing; exhibits different reactivity due to aromatic rings.
Dibutyl disulfideC8H18S2Shorter alkyl chains; used as a lubricant and stabilizer.
DidodecanethiolC24H50SA direct precursor to didodecyl disulfide; lacks the disulfide bond.

Didodecyl disulfide's uniqueness lies in its long alkyl chains, which impart distinctive physical properties and potential applications in fields requiring robust organosulfur compounds.

XLogP3

12.1

UNII

4U5M2RO88M

Other CAS

2757-37-1

Wikipedia

Dilauryl disulfide

Dates

Modify: 2023-08-15

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